BAL30072

Descripción general

Descripción

BAL-30072 es un antibiótico beta-lactámico monocíclico que pertenece a la clase de los sulfactamas. Es conocido por su potente actividad contra bacterias gramnegativas multirresistentes, incluidas Pseudomonas aeruginosa y Acinetobacter baumannii . Este compuesto ha mostrado resultados prometedores en la lucha contra infecciones causadas por bacterias que son resistentes a muchos antibióticos disponibles actualmente .

Aplicaciones Científicas De Investigación

BAL-30072 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza para estudiar la relación estructura-actividad de los antibióticos beta-lactámicos y para desarrollar nuevos derivados con actividad mejorada.

Biología: Los investigadores utilizan BAL-30072 para comprender los mecanismos de resistencia bacteriana e identificar posibles dianas para nuevos antibióticos.

Medicina: El compuesto se está investigando por su potencial para tratar infecciones graves causadas por bacterias multirresistentes.

Análisis Bioquímico

Biochemical Properties

BAL30072 has a unique spectrum of activity against significant Gram-negative pathogens with β-lactam-resistant phenotypes . It interacts with the bifunctional penicillin-binding proteins PBP 1a and PBP 1b, in addition to its high affinity for PBP 3 . This interaction is unusual for monocyclic β-lactams and contributes to this compound’s potent activity .

Cellular Effects

This compound has potent activity against multidrug-resistant (MDR) Pseudomonas aeruginosa and Acinetobacter sp. isolates, including many carbapenem-resistant strains . It is bactericidal against both Acinetobacter spp. and P. aeruginosa, even against strains that produced metallo-β-lactamases that conferred resistance to all other β-lactams tested, including aztreonam .

Molecular Mechanism

The molecular mechanism of this compound involves its inhibition of the bifunctional penicillin-binding proteins PBP 1a and PBP 1b, in addition to its high affinity for PBP 3 . This is the target of monobactams, such as aztreonam . Unlike other monocyclic β-lactams, this compound triggers the spheroplasting and lysis of Escherichia coli rather than the formation of extensive filaments .

Temporal Effects in Laboratory Settings

Its potent activity against multidrug-resistant strains suggests that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

In vivo efficacy of this compound was determined using a rat soft-tissue infection model . This compound was active against four of five strains tested, including meropenem-susceptible and -non-susceptible strains .

Metabolic Pathways

Its interaction with penicillin-binding proteins suggests that it may play a role in cell wall synthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not yet fully understood. Its rapid penetration of the outer membrane of A. baumannii suggests that it may interact with transporters or binding proteins .

Subcellular Localization

Its interaction with penicillin-binding proteins suggests that it may be localized to the cell wall .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de BAL-30072 implica la formación de un anillo beta-lactámico monocíclicoLas condiciones de reacción suelen incluir el uso de catalizadores y disolventes específicos para facilitar la formación del producto deseado .

Métodos de producción industrial

La producción industrial de BAL-30072 sigue una ruta sintética similar, pero a mayor escala. El proceso está optimizado para garantizar un alto rendimiento y pureza del producto final. Esto implica un control preciso de las condiciones de reacción, incluyendo la temperatura, la presión y la concentración de los reactivos .

Análisis De Reacciones Químicas

Tipos de reacciones

BAL-30072 experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar el anillo beta-lactámico, alterando potencialmente sus propiedades antibacterianas.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones varían dependiendo de la reacción y el producto deseados .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de BAL-30072, cada uno con propiedades antibacterianas potencialmente diferentes. Estos derivados se estudian a menudo para comprender su eficacia contra diferentes cepas bacterianas .

Mecanismo De Acción

BAL-30072 ejerce sus efectos antibacterianos inhibiendo las proteínas de unión a la penicilina (PBP), que son esenciales para la síntesis de la pared celular bacteriana. Al unirse a estas proteínas, BAL-30072 interrumpe la formación de la pared celular bacteriana, lo que lleva a la lisis y muerte celular. El compuesto también tiene una alta afinidad por las PBP 1a, 1b y 3, que son esenciales para su actividad contra bacterias gramnegativas .

Comparación Con Compuestos Similares

Compuestos similares

Aztreonam: Otro antibiótico beta-lactámico monocíclico con actividad contra bacterias gramnegativas.

Meropenem: Un antibiótico carbapenémico con un amplio espectro de actividad.

Ceftazidima: Un antibiótico cefalosporínico utilizado para tratar una variedad de infecciones bacterianas.

Singularidad de BAL-30072

BAL-30072 es único debido a su potente actividad contra bacterias gramnegativas multirresistentes y su capacidad para inhibir múltiples proteínas de unión a la penicilina. A diferencia de otros antibióticos beta-lactámicos, BAL-30072 ha mostrado eficacia contra cepas que producen metalo-beta-lactamasas, que confieren resistencia a muchos otros antibióticos .

Propiedades

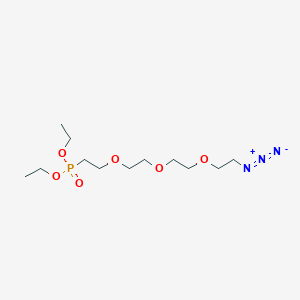

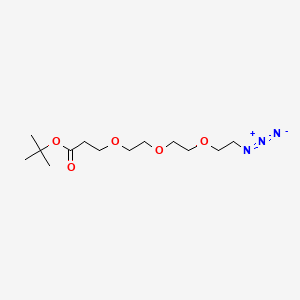

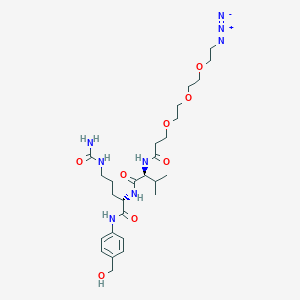

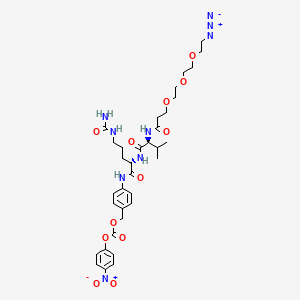

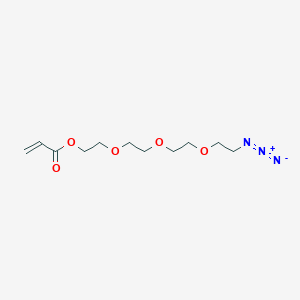

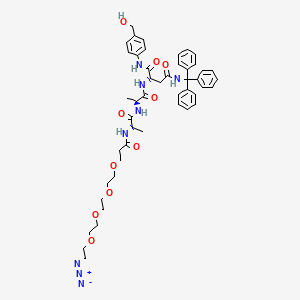

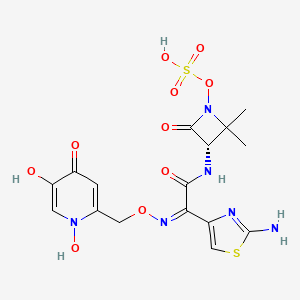

IUPAC Name |

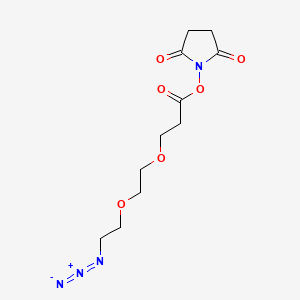

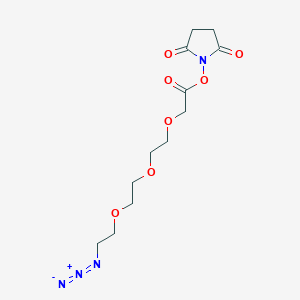

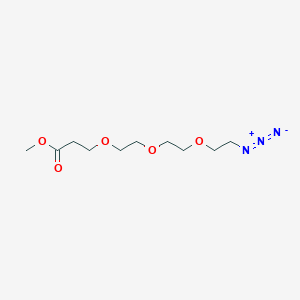

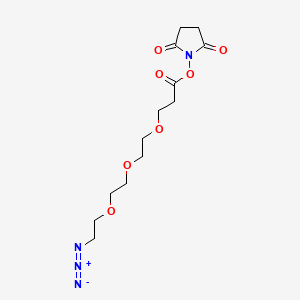

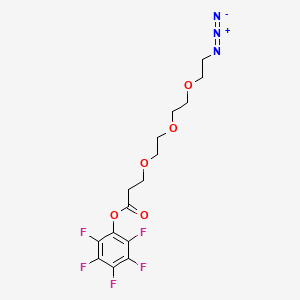

[(3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-2,2-dimethyl-4-oxoazetidin-1-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O10S2/c1-16(2)12(14(26)22(16)32-34(28,29)30)19-13(25)11(8-6-33-15(17)18-8)20-31-5-7-3-9(23)10(24)4-21(7)27/h3-4,6,12,24,27H,5H2,1-2H3,(H2,17,18)(H,19,25)(H,28,29,30)/b20-11-/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFSEZJCLYBFKQ-WXYNYTDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(=O)N1OS(=O)(=O)O)NC(=O)C(=NOCC2=CC(=O)C(=CN2O)O)C3=CSC(=N3)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](C(=O)N1OS(=O)(=O)O)NC(=O)/C(=N\OCC2=CC(=O)C(=CN2O)O)/C3=CSC(=N3)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941285-15-0 | |

| Record name | BAL30072 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0941285150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BAL30072 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LY97ZJM4QX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does BAL30072 bypass the outer membrane permeability barrier in Gram-negative bacteria?

A1: this compound exploits the bacterial iron uptake system by mimicking siderophores. [, ] It binds to ferric ions (Fe3+) with high affinity, forming a complex that is recognized and actively transported into the bacterial cell via TonB-dependent receptors (TBDRs), effectively hijacking the iron transport machinery. [, , , ]

Q2: What is the primary target of this compound inside the bacterial cell?

A2: Once inside the periplasmic space, this compound inhibits penicillin-binding proteins (PBPs), particularly PBP3, which is essential for bacterial cell wall synthesis. [, ] This inhibition leads to disruption of cell wall integrity and ultimately bacterial cell death.

Q3: Does this compound target any specific TBDRs in Pseudomonas aeruginosa?

A3: Research has identified PiuA, PirA, and PiuD as TBDRs involved in this compound uptake in P. aeruginosa. [, , ] Additionally, PfuA, OptE, OptJ, and the pyochelin receptor FptA have been shown to contribute to increased susceptibility to this compound. []

Q4: How does the siderophore moiety contribute to this compound's activity?

A4: The dihydroxypyridone siderophore moiety is crucial for this compound's activity as it enables recognition and uptake by bacterial iron transport systems. [, , ] Studies suggest that the specific structure and stoichiometry of the iron-siderophore complex influence its binding affinity to TBDRs. []

Q5: Have any structural modifications of this compound been explored?

A5: Yes, research has explored modifications to the methylene linker between the dihydroxypyridone and the aminothiazole oxime of this compound. [] Substitutions with isopropyl and methylthiomethyl groups have shown promising efficacy against multidrug-resistant Gram-negative pathogens. []

Q6: How does the presence of iron affect the antibacterial activity of this compound?

A6: this compound's activity is inversely related to the concentration of iron (Fe3+) in the surrounding environment. [] High iron concentrations can saturate the siderophore binding sites, reducing the drug's ability to utilize iron transport systems for entry into bacteria.

Q7: How does this compound perform against multidrug-resistant Acinetobacter baumannii?

A7: this compound exhibited promising activity against multidrug-resistant A. baumannii, including strains harboring OXA-type carbapenemases. [, , , ] Notably, it showed efficacy against the UK-dominant OXA-23 clone 1 and SE clone lineages. []

Q8: What are the urinary concentrations and bactericidal titers of this compound in humans?

A8: A study in healthy subjects revealed that intravenous administration of this compound resulted in positive urinary bactericidal titers for an extended duration, even after a single dose, particularly against Enterobacteriaceae. [] This suggests its potential for treating complicated urinary tract infections.

Q9: Has the in vitro synergy observed between this compound and carbapenems translated to in vivo efficacy?

A9: Yes, studies using animal models of septicemia have demonstrated that the synergistic antimicrobial activity observed in vitro between this compound and carbapenems, such as meropenem, translates to enhanced efficacy in vivo. []

Q10: What are the potential mechanisms of resistance to this compound?

A10: Potential resistance mechanisms include: * Overexpression of AmpC β-lactamase, leading to resistance against this compound and other β-lactams like aztreonam and ceftazidime. [] * Mutations in the iron uptake systems, specifically the Fur-box of the fecI promoter, leading to upregulation of the Fe-dicitrate operon and decreased susceptibility to this compound. [] * Mutations in ExbD3 or TonB3 proteins, components of the cytoplasmic-membrane complex providing energy for siderophore translocation, leading to decreased susceptibility to this compound. []

Q11: Does this compound's activity get affected by efflux pumps in bacteria?

A11: While this compound demonstrates some susceptibility to efflux pumps in certain bacteria like P. aeruginosa, its activity is generally less affected compared to other antibiotics. [] This suggests a potential advantage in combating efflux pump-mediated resistance.

Q12: Have any potential safety concerns been identified with this compound?

A12: Research indicates that this compound may pose a risk of hepatotoxicity. In vitro studies have shown potential mechanisms for liver injury, including inhibition of the electron transport chain and generation of reactive oxygen species. [, ]

Q13: Have any strategies been proposed to mitigate potential safety risks associated with this compound?

A13: Quantitative systems pharmacology (QSP) modeling has been employed to predict the safety margin of different this compound dosing schemes. [] Recommendations to improve the safety profile include weight-adjusted dosing and close monitoring of liver enzymes during treatment. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.